Urea-Crosslinker C2-Succinimid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

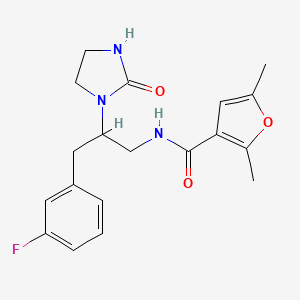

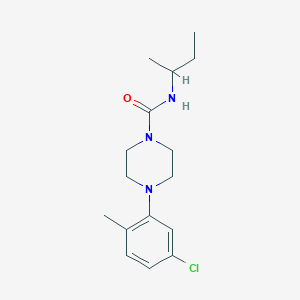

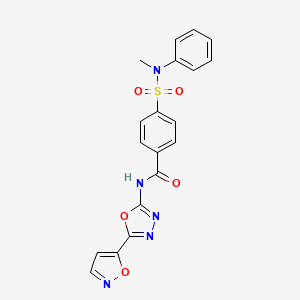

Urea-crosslinker C2-succinimide is a chemical compound that is widely used in scientific research and industry. It is the shortest version of MS-cleavable urea-based lysine-lysine reactive homobifunctional cross-linkers, featuring a C2-arm . At neutral or slightly basic pH, it irreversibly crosslinks the neighboring lysine groups .

Synthesis Analysis

The synthesis of succinimide can be achieved through a method involving crystallization and co-crystallization with urea . The process involves the collection of filtrate by filtering the fermentation broth, adjusting the pH to 2.0 by supplementing sulfuric acid, and carrying out crystallization at 8°C for 4 hours to obtain succinic acid crystals . Then, urea is added to the remaining solution with a mass ratio of urea to residual succinic acid of 4:1 . The second crystallization is carried out at pH 2 and 4°C for 12 hours to obtain succinic acid-urea co-crystal .Molecular Structure Analysis

The molecular formula of Urea-crosslinker C2-succinimide is C13H14N4O9. Its molecular weight is 370.274.Chemical Reactions Analysis

Amine-reactive chemical groups in biomolecular probes for labeling and crosslinking primary amines include NHS esters (N-hydroxysuccinimide esters) and imidoesters . These groups are incorporated into reagents for protein crosslinking and labeling .Physical And Chemical Properties Analysis

Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .Wissenschaftliche Forschungsanwendungen

- Urea-Crosslinker C2-Succinimid wird verwendet, um Proteinnetzwerke oder -matrizen mit gewünschten mechanischen und funktionellen Eigenschaften zu erzeugen. Durch die Vernetzung von Proteinen werden Filme und Materialien erzeugt, die für Anwendungen im Gesundheitswesen und in der Lebensmittel-/Nicht-Lebensmittelverpackung geeignet sind .

- Es ermöglicht die Anbindung von Molekülen wie Fluoreszenzfarbstoffen, Biotin oder anderen Markierungen an Proteine, wodurch deren Nachweis und Untersuchung ermöglicht wird .

Proteinvernetzung für Biomaterialien

Biokonjugation und Markierung

Selbstorganisierte Protein-Nanomaterialien

Zusammenfassend lässt sich sagen, dass this compound ein vielseitiges Werkzeug in der wissenschaftlichen Forschung ist und zur Proteinmodifikation, Medikamentenverabreichung und Materialentwicklung beiträgt. Seine Anwendungen erstrecken sich über verschiedene Bereiche und unterstreichen seine Bedeutung für die Weiterentwicklung der Biotechnologie und Biomaterialien . Wenn Sie weitere Fragen haben oder zusätzliche Details benötigen, zögern Sie bitte nicht, uns zu kontaktieren!

Wirkmechanismus

Target of Action

Urea-crosslinker C2-succinimide primarily targets primary amines . These primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . They are positively charged at physiologic pH and occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .

Mode of Action

Urea-crosslinker C2-succinimide interacts with its targets through a process known as crosslinking . This compound, being a homobifunctional crosslinker, contains two reactive ends that can form covalent bonds with primary amines . At neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . The presence of the symmetrical urea moiety, which is prone to collision-induced dissociation, allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .

Biochemical Pathways

The biochemical pathways affected by Urea-crosslinker C2-succinimide are those involving proteins and peptides. The crosslinking process chemically joins two or more molecules by a covalent bond . This technique, often called bioconjugation when referring to its use with proteins and other biomolecules, is an essential component of many proteomics methods .

Result of Action

The result of the action of Urea-crosslinker C2-succinimide is the formation of crosslinks between proteins or peptides . This crosslinking can lead to changes in the structure and function of the targeted proteins, potentially influencing various biological processes. The presence of the symmetrical urea moiety allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .

Action Environment

The action of Urea-crosslinker C2-succinimide is influenced by environmental factors such as pH. It has been noted that at neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment in which it is used.

Safety and Hazards

Zukünftige Richtungen

Considering the drawbacks of conventional crosslinkers, there is a need to search for more biocompatible and biodegradable novel polymers to attain safe and efficient hydrogel formulations . Introduction of urea linkage led to a slight reduction in thermal stability of gelatin . Drug (i.e., 5-Fluorouracil) release from crosslinked gelatin took place via an anomalous transport mechanism with mild degradative diffusion .

Biochemische Analyse

Biochemical Properties

Urea-crosslinker C2-succinimide primarily cross-links lysine side chains . The ureido-2,2´-diacetic acid bis(hydroxysuccinimide) ester, is the shortest version of MS-cleavable urea-based lysine-lysine reactive homobifunctional cross-linkers, featuring a C2-arm . At neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups .

Cellular Effects

The cellular effects of Urea-crosslinker C2-succinimide are not well-documented in the literature. It’s known that crosslinking reagents like Urea-crosslinker C2-succinimide can have significant effects on cellular processes. For example, they can be used to fix and preserve tissues or cells for immunohistochemistry (IHC) applications .

Molecular Mechanism

The molecular mechanism of Urea-crosslinker C2-succinimide involves the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVHTMGFAUCZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)

![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)

![3,6-dichloro-N-cyclopropyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2444525.png)

![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)

![Methyl 3-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2444537.png)

![3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2444538.png)